chemical properties of 4-Chloro-2-(trifluoromethyl)quinolin-8-ol
chemical properties of 4-Chloro-2-(trifluoromethyl)quinolin-8-ol
An In-depth Technical Guide to the Chemical Properties of 4-Chloro-2-(trifluoromethyl)quinolin-8-ol
This guide provides a comprehensive overview of the , a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. While experimental data for this specific molecule is not extensively available in public literature, this document, grounded in established chemical principles and data from closely related analogues, offers expert insights into its synthesis, reactivity, and potential applications. It is intended for researchers, scientists, and professionals in drug development who are interested in the strategic use of highly functionalized quinoline scaffolds.
Introduction to the 8-Hydroxyquinoline Scaffold
The 8-hydroxyquinoline (8-HQ) framework is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1] The unique arrangement of the hydroxyl group at the C8 position and the nitrogen atom in the quinoline ring enables 8-HQ and its derivatives to act as potent chelating agents for various metal ions, a property that is often linked to their biological activity.[2] The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Furthermore, the presence of a chlorine atom at the C4 position provides a reactive handle for further molecular elaboration through nucleophilic substitution reactions.[4]
Physicochemical Properties
While experimental data for 4-Chloro-2-(trifluoromethyl)quinolin-8-ol is limited, its key physicochemical properties can be reliably estimated based on its structure and data from analogous compounds.
| Property | Predicted Value/Information | Source |
| CAS Number | 886362-20-5 | [5] |
| Molecular Formula | C₁₀H₅ClF₃NO | [5] |
| Molecular Weight | 247.60 g/mol | [5] |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Solubility | Likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred |
| pKa | The 8-hydroxyl group is expected to be weakly acidic, and the quinoline nitrogen is weakly basic. | Inferred |
| XLogP3 | ~3.5 (Estimated) | Inferred from similar structures |
Synthesis of 4-Chloro-2-(trifluoromethyl)quinolin-8-ol
A plausible and efficient synthetic route to 4-Chloro-2-(trifluoromethyl)quinolin-8-ol involves a multi-step process, likely commencing with a Friedländer annulation followed by chlorination.
Proposed Synthetic Pathway
The synthesis would likely begin with the condensation of 2-amino-3-hydroxybenzaldehyde with ethyl 4,4,4-trifluoroacetoacetate. This acid- or base-catalyzed reaction, a variation of the Friedländer synthesis, would yield the 4-hydroxy-2-(trifluoromethyl)quinolin-8-ol intermediate.[6] Subsequent chlorination of the 4-hydroxyl group, a common transformation for hydroxyquinolines, would furnish the final product.
Caption: Proposed synthesis of 4-Chloro-2-(trifluoromethyl)quinolin-8-ol.
Experimental Protocol: A Guideline
The following protocol is a generalized procedure based on established methods for similar transformations.[6][7]
Step 1: Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinolin-8-ol (Friedländer Annulation)
-
Reaction Setup: To a solution of 2-amino-3-hydroxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol or toluene), add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq).
-
Catalysis: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid, 0.1 eq) or a base (e.g., piperidine, 0.1 eq).
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Microwave-assisted heating can significantly reduce reaction times.[6]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Synthesis of 4-Chloro-2-(trifluoromethyl)quinolin-8-ol (Chlorination)
-
Reaction Setup: In a fume hood, carefully add 4-hydroxy-2-(trifluoromethyl)quinolin-8-ol (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).
-
Heating: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Basify the acidic aqueous solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.
Predicted Spectroscopic Data
¹H NMR Spectroscopy
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.2-7.4 | s | - |
| H-5 | 7.5-7.7 | d | ~8.0 |
| H-6 | 7.1-7.3 | t | ~8.0 |
| H-7 | 7.6-7.8 | d | ~8.0 |
| 8-OH | 9.0-10.0 | br s | - |
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 145-148 (q, J ≈ 35 Hz) |
| C-3 | 118-120 |
| C-4 | 148-150 |
| C-4a | 125-127 |
| C-5 | 128-130 |
| C-6 | 115-117 |
| C-7 | 120-122 |
| C-8 | 150-152 |
| C-8a | 140-142 |
| -CF₃ | 120-123 (q, J ≈ 275 Hz) |
Mass Spectrometry
-
Expected Molecular Ion (M⁺): m/z 247 (with a characteristic M+2 isotope peak for chlorine at ~32% intensity).
-
Likely Fragmentation: Loss of Cl, HCl, and/or CF₃.
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200-3500 (broad) |
| C=C, C=N stretch (aromatic) | 1500-1650 |
| C-F stretch (trifluoromethyl) | 1100-1300 (strong) |
| C-Cl stretch | 700-800 |
Chemical Reactivity
The reactivity of 4-Chloro-2-(trifluoromethyl)quinolin-8-ol is primarily dictated by the electrophilic nature of the C4 position and the nucleophilicity of the 8-hydroxyl group.
Nucleophilic Aromatic Substitution (SNAr) at C4
The chlorine atom at the C4 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the quinoline nitrogen and the trifluoromethyl group.[14][15] This makes it a versatile handle for introducing a wide range of functional groups.
Caption: General mechanism of SNAr at the C4 position of the quinoline ring.
Common Nucleophiles and Expected Products:
-
Amines: Reaction with primary or secondary amines yields 4-aminoquinoline derivatives, which are a common motif in many bioactive molecules.[15]
-
Thiols: Thiolates can displace the chloride to form 4-thioether-substituted quinolines.
-
Alkoxides/Phenoxides: Reaction with alkoxides or phenoxides leads to the formation of 4-alkoxy or 4-aryloxy derivatives.
Reactions of the 8-Hydroxyl Group
The phenolic hydroxyl group at the C8 position can undergo typical reactions of phenols, such as O-alkylation, O-acylation, and electrophilic aromatic substitution on the benzene ring, although the latter may be influenced by the deactivating effect of the trifluoromethyl group.
Potential Applications in Drug Discovery and Materials Science
The structural features of 4-Chloro-2-(trifluoromethyl)quinolin-8-ol make it a highly attractive building block for the synthesis of novel compounds with potential therapeutic or material applications.
-
Anticancer Agents: The 8-hydroxyquinoline scaffold is present in several compounds with demonstrated anticancer activity.[1] The ability to introduce diverse side chains at the C4 position allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various cancer cell lines.
-
Antimicrobial Agents: Halogenated 8-hydroxyquinolines have shown potent activity against drug-resistant bacteria, including their biofilms.[6] This compound serves as a valuable precursor for the development of new antibacterial and antifungal agents.
-
Fluorescent Probes and Materials: The quinoline core is a known fluorophore. Modification at the C4 and C8 positions can be used to tune the photophysical properties of the molecule, leading to the development of novel fluorescent sensors for metal ions or other biologically relevant analytes.[2]
Conclusion
4-Chloro-2-(trifluoromethyl)quinolin-8-ol is a promising, highly functionalized heterocyclic compound. While specific experimental data is sparse, a thorough understanding of the chemistry of quinolines allows for the confident prediction of its properties and reactivity. Its synthetic accessibility via established methods like the Friedländer synthesis, combined with the versatile reactivity of the C4-chloro group, positions this molecule as a valuable intermediate for the discovery of new pharmaceuticals and advanced materials. Further experimental investigation into this compound is warranted to fully unlock its potential.
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